molecular formula C17H15Cl2NO3 B2636397 {[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 3-chlorobenzoate CAS No. 1001945-71-6

{[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 3-chlorobenzoate

Cat. No.: B2636397
CAS No.: 1001945-71-6
M. Wt: 352.21
InChI Key: SEYYARNZRNKHJA-UHFFFAOYSA-N
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Description

{[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 3-chlorobenzoate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a carbamoyl group, and a chlorobenzoate moiety. It is used in a variety of applications due to its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 3-chlorobenzoate typically involves the reaction of 3-chlorobenzoic acid with {[2-(4-chlorophenyl)ethyl]carbamoyl}methyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Purification processes like recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 3-chlorobenzoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates or carbamates.

Scientific Research Applications

{[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 3-chlorobenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 3-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking its activity and thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • {[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 4-chlorobenzoate
  • {[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 2-chlorobenzoate
  • {[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 3-bromobenzoate

Uniqueness

{[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 3-chlorobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorophenyl and chlorobenzoate groups enhances its reactivity and potential for diverse applications compared to its analogs.

Properties

IUPAC Name

[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl] 3-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO3/c18-14-6-4-12(5-7-14)8-9-20-16(21)11-23-17(22)13-2-1-3-15(19)10-13/h1-7,10H,8-9,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEYYARNZRNKHJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)OCC(=O)NCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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